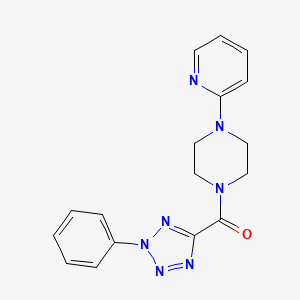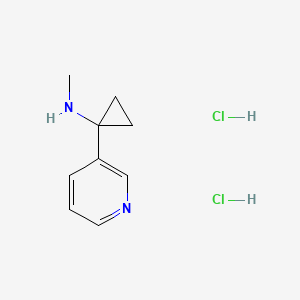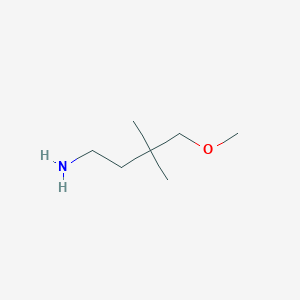
4-Methoxy-3,3-dimethylbutan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-Methoxy-3,3-dimethylbutan-1-amine” is a compound with the molecular weight of 131.22 . It is a liquid at room temperature . The IUPAC name for this compound is 4-methoxy-3,3-dimethyl-1-butanamine .
Molecular Structure Analysis
The molecular formula of “4-Methoxy-3,3-dimethylbutan-1-amine” is C7H17NO . The InChI code for this compound is 1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 .Physical And Chemical Properties Analysis
“4-Methoxy-3,3-dimethylbutan-1-amine” is a liquid at room temperature . It has a molecular weight of 131.22 .Wissenschaftliche Forschungsanwendungen
Accelerating Effect in Polymerization
One significant application of tertiary aromatic amines is in accelerating the curing of acrylic resins, which is pivotal in biomedical applications like denture resins or acrylic bone cements. Vázquez et al. (1998) explored the kinetics, mechanism, and activation energy of the reaction between benzoyl peroxide and tertiary aromatic amines, focusing on their use as activators in acrylic bone cements. Their findings underscore the importance of considering the temperature of surroundings on curing parameters due to the significant effects it has on the process, which is crucial to minimize thermal trauma during the implantation of acrylic bone cements (Vázquez, Levenfeld, & Román, 1998).
Environmental Impacts and Removal Techniques
Another critical area of application is in environmental science, where the focus is on the removal of persistent organic pollutants with N-amine groups from water. Prasannamedha and Kumar (2020) reviewed the contamination and removal of sulfamethoxazole, highlighting the importance of adsorption and advanced oxidation processes (AOPs) in removing such compounds. They discussed the strong chemical interaction via hydrogen bonding, electrostatic interaction, π-π, and hydrophobic interaction as mechanisms for the adsorption process, suggesting the potential applicability of tertiary amines in environmental remediation efforts (Prasannamedha & Kumar, 2020).
Fine Organic Synthesis
Tertiary aromatic amines are also pivotal in the industry of fine organic synthesis. Nazarov et al. (2021) summarized the use of 3- and 4-substituted amino-1,2,4-triazoles in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. This review provides comprehensive insight into the synthesis methods and applications of these compounds, suggesting a broad utility of tertiary amines in the synthesis of diverse organic products (Nazarov, Miroshnichenko, Ivakh, & Uspensky, 2021).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-3,3-dimethylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-7(2,4-5-8)6-9-3/h4-6,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BORAAWRIHXYQJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCN)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3,3-dimethylbutan-1-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

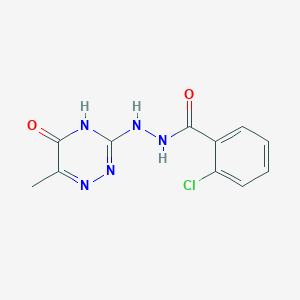
![N-(4-butylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2579781.png)
![N-(4-tert-butylphenyl)-3-[(3-cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]propanamide](/img/structure/B2579782.png)
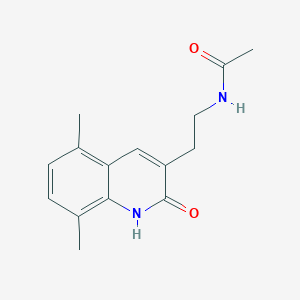
![1-[3-(phenylthio)pyrazin-2-yl]-N-(tetrahydrofuran-2-ylmethyl)piperidine-3-carboxamide](/img/structure/B2579784.png)
![6-Bromo-8-methylimidazo[1,2-a]pyridine](/img/structure/B2579785.png)
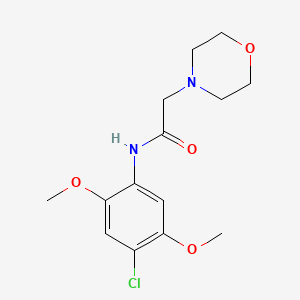
![4-[5-(ethylsulfonyl)-4-methyl-4H-1,2,4-triazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B2579787.png)

![1-(4-chlorophenyl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2579789.png)
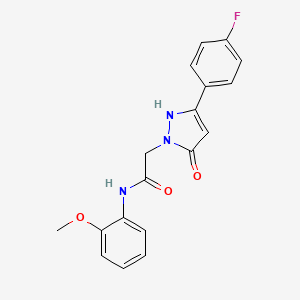
![7-Phenyl-5-(trifluoromethyl)[1,2,3,4]tetraazolo[1,5-a]pyrimidine](/img/structure/B2579794.png)
